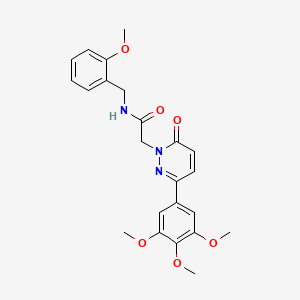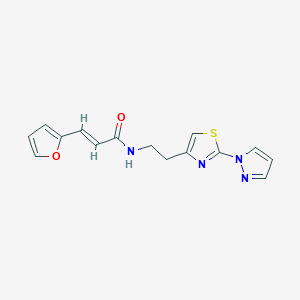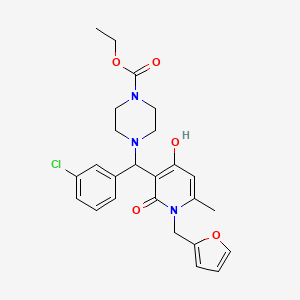
(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions. For example, the synthesis of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile involved condensation between phenylacetonitrile and 4-(pyridin-2-yl)benzaldehyde (Percino et al., 2014). Another relevant example includes the Knoevenagel condensation to obtain Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile (Tammisetti et al., 2018).
Molecular Structure Analysis
Molecular structure and packing significantly influence the properties of these compounds. The crystal structures of various isomers indicate the importance of intermolecular interactions in defining stability and properties. For instance, the (Z)-(1) isomer of a similar compound showed strong intermolecular Br...N interactions, affecting its solid-state arrangement and stability (Tammisetti et al., 2018).
Chemical Reactions and Properties
Chemical reactions of related acrylonitriles depend significantly on their molecular structure. The reactivity can be manipulated through various substitutions on the acrylonitrile moiety, affecting the outcome of reactions such as the Knoevenagel condensation or Wittig reactions, leading to diverse derivatives with potentially unique properties (Abdou et al., 1998).
Physical Properties Analysis
The physical properties, such as optical properties and phase behavior, vary with the molecular structure and substitution pattern. For example, derivatives of similar compounds have shown unique optical properties, affected by their molecular conformation and packing in the solid state (Percino et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photoluminescence Characteristics
The molecule has been utilized in the study of photoluminescence characteristics. Novel derivatives were synthesized, and their structures characterized using various techniques. The derivatives exhibited green fluorescence and good thermal stability, suggesting potential applications in materials science (Xu, Yu, & Yu, 2012).
Nonlinear Optical Limiting
Thiophene dyes incorporating the molecular structure have been synthesized for use in optoelectronic devices. These compounds exhibit nonlinear absorption and optical limiting behavior, which are valuable for protecting human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
Crystal Structure and Molecular Packing
The molecule’s derivatives have been synthesized and studied for their molecular packing and intermolecular interactions. These studies are crucial in materials science and crystal engineering for understanding and manipulating the solid-state properties of materials (Percino et al., 2014).
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3S/c19-15-7-4-8-16(9-15)21-11-14(10-20)18-22-17(12-23-18)13-5-2-1-3-6-13/h1-9,11-12,21H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNHYLLTKDCCL-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((3-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)


![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)


![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)






![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)